4-Cyclohexylpiperidine-4-carboxylic acid
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Overview
Description
4-Cyclohexylpiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpiperidine-4-carboxylic acid can be achieved through several methods:
From Piperidine Derivatives: One common method involves the cyclization of piperidine derivatives with appropriate reagents to introduce the cyclohexyl group and carboxylic acid functionality.
Grignard Reagents: Another method involves the reaction of Grignard reagents with suitable precursors to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Cyclohexylpiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It is employed in studies investigating the interactions of piperidine derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 4-Cyclohexylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyclohexylpiperidine-4-carboxylic Acid: This compound is similar in structure but includes a Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and applications.
4-Cyclohexylpiperidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Uniqueness
4-Cyclohexylpiperidine-4-carboxylic acid is unique due to the presence of both the cyclohexyl group and the carboxylic acid moiety, which provide distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-cyclohexylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15) |
InChI Key |
GMYBGEFXIIIYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCNCC2)C(=O)O |
Origin of Product |
United States |
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